molecular formula C13H10ClNO B1596434 2-Amino-2'-chlorobenzophenone CAS No. 2894-45-3

2-Amino-2'-chlorobenzophenone

Cat. No.: B1596434
CAS No.: 2894-45-3
M. Wt: 231.68 g/mol
InChI Key: PKSVTEMCGNQIMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

2-Amino-2’-chlorobenzophenone (ACB) is primarily used in the synthesis of benzodiazepines . Benzodiazepines are a class of drugs that target the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability and produce calming effects .

Mode of Action

ACB interacts with its targets through a series of chemical reactions. For instance, in the synthesis of lorazepam, a benzodiazepine, ACB is first reacted with hydroxylamine. The product is then reacted with chloroacetyl chloride to form a quinazolin-3-oxide derivative. A reaction with methylamine leads to ring expansion and rearrangement, forming a benzodiazepin-4-oxide derivative. This compound undergoes acetylation and hydrolysis, followed by another round of acetylation. The final step involves hydrolysis under sodium hydroxide to yield lorazepam .

Biochemical Pathways

The biochemical pathways involved in the action of ACB are primarily related to the synthesis of benzodiazepines . These pathways involve a series of reactions including acylation, reduction, oxidation, and hydrolysis . The end products of these pathways, such as lorazepam and diazepam, exert their effects by enhancing the action of GABA, a neurotransmitter that inhibits activity in the brain, thereby producing a calming effect .

Pharmacokinetics

These drugs are generally well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of ACB’s action is the production of benzodiazepines, which have a wide range of effects on the central nervous system. These effects include reducing anxiety, inducing sleep, relaxing muscles, and preventing seizures . The specific effects depend on the particular benzodiazepine synthesized.

Action Environment

The action of ACB can be influenced by various environmental factors. For instance, the reactions involving ACB in the synthesis of benzodiazepines are sensitive to conditions such as temperature, pH, and the presence of other chemicals . Additionally, the effects of the benzodiazepines produced can be influenced by factors such as the patient’s age, liver function, and the presence of other drugs .

Biochemical Analysis

Biochemical Properties

2-Amino-2’-chlorobenzophenone plays a significant role in biochemical reactions, particularly in the synthesis of benzodiazepines. It interacts with various enzymes and proteins during these reactions. For instance, it undergoes acylation with cyclopropanecarbonyl chloride in the presence of triethylamine to form intermediates that are further reduced and oxidized to produce benzodiazepines like prazepam and lorazepam . These interactions highlight the compound’s importance in medicinal chemistry.

Cellular Effects

2-Amino-2’-chlorobenzophenone influences various cellular processes, particularly in the context of its role in synthesizing benzodiazepines. These compounds affect cell signaling pathways, gene expression, and cellular metabolism. Benzodiazepines, synthesized using 2-Amino-2’-chlorobenzophenone, are known to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, leading to sedative and anxiolytic effects . This modulation impacts neuronal signaling and can alter gene expression related to stress and anxiety responses.

Molecular Mechanism

At the molecular level, 2-Amino-2’-chlorobenzophenone exerts its effects through a series of chemical reactions that lead to the formation of benzodiazepines. These reactions involve binding interactions with various biomolecules, including enzymes that facilitate acylation, reduction, and oxidation processes . The compound’s ability to undergo these reactions is crucial for the synthesis of benzodiazepines, which then interact with GABA receptors to produce their therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-2’-chlorobenzophenone can change over time due to its stability and degradation properties. The compound is known to be stable under standard conditions, but its long-term effects on cellular function can vary depending on the specific benzodiazepine synthesized . In vitro and in vivo studies have shown that benzodiazepines can have prolonged effects on neuronal activity and behavior, which are indirectly influenced by the stability and reactivity of 2-Amino-2’-chlorobenzophenone.

Dosage Effects in Animal Models

The effects of 2-Amino-2’-chlorobenzophenone in animal models vary with different dosages. At lower doses, the compound facilitates the synthesis of benzodiazepines that produce therapeutic effects without significant toxicity . At higher doses, there can be adverse effects, including sedation, muscle relaxation, and potential toxicity. These threshold effects are important for determining safe and effective dosages in pharmaceutical applications.

Metabolic Pathways

2-Amino-2’-chlorobenzophenone is involved in metabolic pathways that lead to the synthesis of benzodiazepines. These pathways include interactions with enzymes such as cyclopropanecarbonyl chloride and triethylamine, which facilitate the acylation and reduction processes . The compound’s role in these pathways is crucial for the production of benzodiazepines, which are then metabolized in the body to exert their therapeutic effects.

Transport and Distribution

Within cells and tissues, 2-Amino-2’-chlorobenzophenone is transported and distributed through interactions with various transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific tissues, which can affect its reactivity and stability . Understanding these transport mechanisms is important for optimizing the compound’s use in pharmaceutical applications.

Subcellular Localization

The subcellular localization of 2-Amino-2’-chlorobenzophenone can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are important for ensuring that the compound interacts with the appropriate biomolecules to facilitate the synthesis of benzodiazepines.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2’-chlorobenzophenone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various benzodiazepine derivatives such as alprazolam and diazepam .

Properties

IUPAC Name

(2-aminophenyl)-(2-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKSVTEMCGNQIMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50183135
Record name 2-Amino-2'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2894-45-3
Record name (2-Aminophenyl)(2-chlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2894-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-2'-chlorobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002894453
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-2'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50183135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-2'-chlorobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.882
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-Chlorobenzoyl)aniline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4X5PVW2TV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Dissolve [2-(2-chloro-benzoyl)-phenyl]-carbamic acid tert-butyl ester (850 mg, 2.6 mmol) in a saturated HCl in AcOH solution (10 mL, ˜3N in HCl), stir at room temperature for 3 hours. Concentrate, add CHCl3 and concentrate (3×) to remove remaining AcOH. Dissolve the residue in 20% i-PrOH/CHCl3, wash with saturated NaHCO3 solution (2×) and brine. Dry the combined organic layers over MgSO4 and concentrate to afford the title compound (495 mg, 83%): MS(IS) 232 (M+1).
Name
[2-(2-chloro-benzoyl)-phenyl]-carbamic acid tert-butyl ester
Quantity
850 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-2'-chlorobenzophenone
Reactant of Route 2
Reactant of Route 2
2-Amino-2'-chlorobenzophenone
Reactant of Route 3
Reactant of Route 3
2-Amino-2'-chlorobenzophenone
Reactant of Route 4
Reactant of Route 4
2-Amino-2'-chlorobenzophenone
Reactant of Route 5
Reactant of Route 5
2-Amino-2'-chlorobenzophenone
Reactant of Route 6
Reactant of Route 6
2-Amino-2'-chlorobenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.